![molecular formula C16H21N3O6 B3905231 2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate](/img/structure/B3905231.png)
2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate
Overview
Description
2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate is a chemical compound that is commonly used in scientific research. It is a derivative of phenyl methyl carbonate and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate involves the inhibition of various enzymes and receptors in biological systems. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate has been found to have various biochemical and physiological effects. It has been found to exhibit antitumor activity by inducing apoptosis, a process of programmed cell death, in cancer cells. The compound has also been found to exhibit anti-inflammatory activity by reducing the production of prostaglandins. It has also been found to exhibit antimicrobial activity by inhibiting the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate in lab experiments is its ability to inhibit the activity of various enzymes and receptors in biological systems. This makes it a useful tool for studying the role of these enzymes and receptors in various biological processes. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cells at high concentrations, which limits its use in certain experiments.
Future Directions
There are several future directions for the use of 2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate in scientific research. One direction is the development of new derivatives of this compound that exhibit improved activity and reduced toxicity. Another direction is the study of the compound's effect on various diseases and conditions, such as cancer, inflammation, and microbial infections. Additionally, the compound can be used to study the role of various enzymes and receptors in neurological and cardiovascular diseases.
Scientific Research Applications
2-methoxy-4-[2-(4-morpholinylacetyl)carbonohydrazonoyl]phenyl methyl carbonate has been extensively used in scientific research as a tool for studying various biological processes. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been used to study the role of various enzymes and receptors in biological systems.
properties
IUPAC Name |
[2-methoxy-4-[(E)-[(2-morpholin-4-ylacetyl)hydrazinylidene]methyl]phenyl] methyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6/c1-22-14-9-12(3-4-13(14)25-16(21)23-2)10-17-18-15(20)11-19-5-7-24-8-6-19/h3-4,9-10H,5-8,11H2,1-2H3,(H,18,20)/b17-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVMHYHSFAPYQM-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCOCC2)OC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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